Eicosane-d42
Overview
Description
Eicosane-d42, also known as deuterated eicosane, is a stable isotope-labeled compound with the molecular formula CD3(CD2)18CD3. It is a fully deuterated form of eicosane, a long-chain saturated aliphatic hydrocarbon. The compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosane-d42 is synthesized through the deuteration of eicosane. The process involves the replacement of hydrogen atoms in eicosane with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing eicosane and the catalyst. The reaction is monitored to ensure complete deuteration, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Eicosane-d42, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
Reduction: It can be reduced to form shorter-chain hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Shorter-chain hydrocarbons.
Substitution: Halogenated eicosanes.
Scientific Research Applications
Eicosane-d42 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of eicosane-d42 is primarily related to its use as a tracer in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to hydrogen, allowing for precise detection and quantification in mass spectrometry and NMR spectroscopy. This isotopic labeling helps in studying molecular interactions, reaction pathways, and metabolic processes .
Comparison with Similar Compounds
Decane-d22: A deuterated form of decane, used in similar applications as eicosane-d42 but with a shorter carbon chain.
Dodecane-d26: Another deuterated hydrocarbon with twelve carbon atoms, used in analytical and research applications.
Hexadecane-d34: A deuterated form of hexadecane, used for similar purposes but with sixteen carbon atoms.
Uniqueness of this compound: this compound is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter deuterated hydrocarbons. Its high deuterium content and stability make it particularly valuable in studies requiring precise isotopic labeling and tracing .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontadeuterioicosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCDTFDPHXCNY-ILDSYVRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977916 | |
Record name | (~2~H_42_)Icosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62369-67-9 | |
Record name | Eicosane-d42 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062369679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_42_)Icosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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